molecular formula C8H16Cl2N2O2 B1429962 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride CAS No. 1423024-32-1

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride

Cat. No. B1429962
M. Wt: 243.13 g/mol
InChI Key: YHTQXQYGADMLOJ-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1423024-32-1 . It has a molecular weight of 243.13 . The IUPAC name for this compound is 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride .


Molecular Structure Analysis

The InChI code for 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride is 1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Bicyclic Structures : The compound is utilized in the synthesis of bicyclic structures such as endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde, involving monobromination and subsequent reactions (Ghandi & Mashayekhi, 2007).
  • Transformation in Diazabicyclo Compounds : It undergoes transformations leading to the synthesis of various derivatives, such as the 3-benzyl-9-carbethoxymethyl derivative (Nikitskaya & Yakhontov, 1970).
  • Role in Biological Activity : A novel diazabicyclo compound was synthesized showing protective effects against maize injury by chlorimuron (Li, 2012).

Pharmaceutical and Medicinal Chemistry

  • Affinity Toward Receptors : Derivatives of the compound exhibit affinity toward sigma receptors and cytotoxicity against tumor cell lines, indicating potential in cancer research (Holl et al., 2009).
  • Conformational Studies : Studies on amides derived from similar diazabicyclo compounds provide insights into their structural and conformational characteristics, which are crucial in drug design (Fernández et al., 1992).

Material Science and Chemistry

  • Synthesis of Photobase Generators : The compound is used in the preparation of photobase generators, important in the field of materials science for their light-sensitive properties (Guo-qian, 2013).
  • Lithiation Studies : Its derivatives are studied for lithiation at bridgehead positions, contributing to the understanding of chemical reactivity in constrained bicyclic systems (Eastwood et al., 1983).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTQXQYGADMLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride

CAS RN

1423024-32-1
Record name 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
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1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
Reactant of Route 3
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
Reactant of Route 4
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
Reactant of Route 5
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
Reactant of Route 6
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride

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